4-(Pyridin-4-ylsulfanyl)phenol

Analytical Chemistry Pharmaceutical Intermediates Quality Control

Challenge: Standard diaryl sulfides lack the Lewis basic pyridine nitrogen needed for metal coordination and pH-dependent solubility, limiting their utility in sensitive cross-coupling or API synthesis. Solution: 4-(Pyridin-4-ylsulfanyl)phenol (CAS 64557-73-9) provides a para-substituted N,S-heteroaromatic scaffold. - **99% HPLC grade** reduces impurity burden by 80% vs. 95% grade, preventing Pd catalyst poisoning. - Functions as a **chain-terminating end-capper** (mono-phenol), not a chain extender - critical for controlled polymer MW. - Sterically accessible **4-pyridyl N-donor** for monodentate or bidentate metal complexation. - Available up to **5KG**; powder, room temperature stable.

Molecular Formula C11H9NOS
Molecular Weight 203.26
CAS No. 64557-73-9
Cat. No. B2855239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-4-ylsulfanyl)phenol
CAS64557-73-9
Molecular FormulaC11H9NOS
Molecular Weight203.26
Structural Identifiers
SMILESC1=CC(=CC=C1O)SC2=CC=NC=C2
InChIInChI=1S/C11H9NOS/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h1-8,13H
InChIKeyLDMGNZJMTUYLQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-4-ylsulfanyl)phenol Identity & Specifications


4-(Pyridin-4-ylsulfanyl)phenol (CAS 64557-73-9) is a heteroaromatic sulfide compound with the molecular formula C11H9NOS and a molecular weight of 203.26 g/mol . The compound features a phenol moiety para-substituted with a pyridin-4-ylsulfanyl group, combining a hydrogen-bond donor (phenolic OH), a hydrogen-bond acceptor (pyridyl nitrogen), and a divalent sulfur bridge capable of participating in π-π stacking and metal coordination interactions . Commercially available purity specifications range from 95% (standard research grade) to 99% (HPLC-verified pharmaceutical grade) , with the compound supplied as a powder for room temperature storage .

Purity tier selection Research (95%) or HPLC-verified (99%) grade to match impurity sensitivity of method
Pyridyl coordination handle Lewis-basic pyridyl nitrogen enables metal binding and pH-dependent protonation
Monofunctional phenol Single –OH group acts as chain terminator, not a difunctional extender

4-(Pyridin-4-ylsulfanyl)phenol Sourcing: Non-Interchangeable Analogs


The 4-(pyridin-4-ylsulfanyl)phenol scaffold cannot be substituted with simpler diaryl sulfide analogs without fundamentally altering chemical behavior. The pyridine nitrogen introduces a Lewis basic site absent in all-carbon analogs such as 4-(phenylthio)phenol (CAS 5633-57-8) or bis(4-hydroxyphenyl) sulfide (CAS 2664-63-3), enabling metal coordination, pH-dependent protonation (pKa ~5.2 for pyridine vs. ~10 for phenol), and hydrogen-bond acceptor capacity that directly impacts solubility, crystallization behavior, and reactivity in cross-coupling chemistry . The 4-position attachment of the pyridylsulfanyl group to the phenol ring establishes a para-substituted π-conjugated system with distinct electronic properties compared to 2-pyridylthio or 3-pyridylthio isomers, which exhibit different dihedral angles and conjugation efficiency . These structural determinants mean that substitution with a non-pyridyl or differently positioned analog would yield divergent outcomes in any application dependent on molecular recognition, metal binding, or electronic tuning—even if the empirical formula appears superficially similar.

Target feature
Analog risk
Pyridyl nitrogen (Lewis base, pKa ~5.2)
4-(Phenylthio)phenol lacks N; no metal coordination or pH-responsive behavior
Monofunctional phenol (1 –OH)
4,4'-Thiodiphenol (2 –OH) acts as chain extender, not an end-capper
4-pyridyl attachment geometry
2- or 3-pyridyl isomers may shift binding geometry and electronic properties

Performance Comparison & Selection Criteria


Commercial Purity Tiers: HPLC Grade vs. Research Grade

The target compound is commercially available in two distinct purity tiers: a standard 95% research grade and a 99% HPLC-verified pharmaceutical grade . The 99% HPLC specification represents a 4% absolute purity improvement over the baseline 95% grade, which corresponds to an 80% reduction in total impurity burden (from 5% to 1% maximum impurities). This dual-tier availability distinguishes 4-(pyridin-4-ylsulfanyl)phenol from many structurally related pyridylthioethers—such as 4-((6-methoxy-2-pyridyl)thio)phenol or 4-(5-trifluoromethyl-2-pyridylthio)phenol derivatives—which are typically offered only at 95-97% purity without a defined pharmaceutical-grade option . The pharmaceutical grade designation further implies compliance with more stringent residual solvent and heavy metal specifications suitable for GMP-adjacent applications.

Purity tiers
Reported
99% HPLC (pharma grade) vs. 95% research grade
Supports impurity-controlled workflows
~80% reduction in impurity burden; verify per lot COA
Analytical Chemistry Pharmaceutical Intermediates Quality Control

Predicted Density and Boiling Point Comparison

Predicted physicochemical parameters for 4-(pyridin-4-ylsulfanyl)phenol provide a quantitative basis for differentiating this compound from structurally related diaryl sulfides. The target compound exhibits a predicted density of 1.31 ± 0.1 g/cm³ and a predicted boiling point of 403.2 ± 25.0 °C at standard atmospheric pressure [1]. In contrast, the all-carbon analog 4-(phenylthio)phenol (diphenyl sulfide monohydroxy derivative) shows a lower predicted density of approximately 1.22 g/cm³ and a boiling point of approximately 378 °C [2]. The 0.09 g/cm³ density increase and 25 °C boiling point elevation observed for the pyridine-containing compound are attributable to the enhanced intermolecular interactions conferred by the pyridyl nitrogen—specifically, dipole-dipole interactions and potential intermolecular hydrogen bonding with the phenolic OH of adjacent molecules. These differences are practically meaningful for distillation-based purification strategies and for predicting chromatographic retention behavior.

Density & BP
Predicted
Density 1.31 g/cm³, BP 403 °C
Distillation & chromatography behavior context
ACD/Labs prediction; vs. 1.22 g/cm³, 378 °C for PhS analog
Process Chemistry Purification Development Formulation

Monofunctional vs. Difunctional Phenol Stoichiometry

A fundamental differentiation between 4-(pyridin-4-ylsulfanyl)phenol and bis(4-hydroxyphenyl) sulfide (4,4'-thiodiphenol, CAS 2664-63-3) lies in the number of reactive phenolic hydroxyl groups per molecule. The target compound possesses exactly one phenolic OH group (monofunctional phenol), whereas 4,4'-thiodiphenol possesses two phenolic OH groups (difunctional phenol) [1]. This stoichiometric difference has direct implications for polymerization chemistry: 4-(pyridin-4-ylsulfanyl)phenol functions as a chain-terminating end-capper or as a monofunctional building block that cannot propagate polymer chains, whereas 4,4'-thiodiphenol serves as a chain-extending difunctional monomer. The monofunctional nature of the target compound also eliminates the possibility of ortho/para regioselectivity issues that arise during electrophilic aromatic substitution on symmetrical dihydroxy systems, where statistical mixtures of mono- and di-substituted products are common.

OH stoichiometry
Structural context
1 phenolic OH (monofunctional) vs. 2 OH in 4,4'-thiodiphenol
Chain terminator, not extender
Determines polymer architecture; verify reactivity
Polymer Chemistry Step-Growth Polymerization Monofunctional End-Cappers

Metal Coordination via Pyridyl Nitrogen vs. Non-Heteroaromatic Analogs

The presence of a pyridyl nitrogen at the 4-position of the heteroaromatic ring in 4-(pyridin-4-ylsulfanyl)phenol confers metal coordination capacity that is completely absent in non-heteroaromatic analogs such as 4-(phenylthio)phenol. Pyridine is an established monodentate ligand for transition metals including Pd(II), Cu(II), Ru(II), and Zn(II), with typical pyridine-metal bond lengths in the range of 2.0-2.1 Å for square-planar complexes . The 4-pyridyl substitution pattern positions the nitrogen lone pair in a sterically accessible orientation, whereas 2-pyridylthio isomers (nitrogen ortho to sulfur) experience steric shielding from the adjacent sulfur atom and phenoxy group [1]. Class-level structure-activity relationship (SAR) studies on pyridylthio-containing compounds indicate that the 4-pyridyl isomer exhibits higher binding affinity for G-protein coupled receptors (GPCRs) compared to 2-pyridyl and 3-pyridyl isomers, with the enhanced affinity attributed to optimal nitrogen spatial positioning and reduced steric clash [1]. This metal-binding and molecular recognition capability is a class-defining feature absent in all-carbon diaryl sulfides.

Metal binding
Class-level
Pyridyl N present; absent in PhS analog
Supports coordination chemistry applications
SAR from pyridylthio library; data to verify
Coordination Chemistry Catalysis Metal-Organic Frameworks

Application Scenarios & Use Cases


High-Purity Pharmaceutical Intermediate Applications

4-(Pyridin-4-ylsulfanyl)phenol is appropriate for procurement when the intended application demands a 99% HPLC-verified purity specification with pharmaceutical-grade documentation . This includes GMP-adjacent synthesis of active pharmaceutical ingredient (API) intermediates, preparation of analytical reference standards, and any workflow where impurity-driven side reactions could compromise yield or product quality. The 99% HPLC grade reduces total impurity burden by 80% compared to standard 95% research grade material, a quantifiable advantage for sensitive coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations where trace metal chelators or nucleophilic impurities can poison palladium catalysts. The availability of kilogram-scale packaging (up to 5KG) further supports pilot-plant and early clinical manufacturing requirements .

End-Capping Agent for Step-Growth Polymerization

Due to its single phenolic hydroxyl group, 4-(pyridin-4-ylsulfanyl)phenol functions specifically as a chain-terminating end-capper in step-growth polymerizations involving phenolic coupling partners, whereas the difunctional analog 4,4'-thiodiphenol (two OH groups) functions as a chain-extending monomer [1]. This distinction is critical for controlling polymer molecular weight distribution and for introducing terminal pyridyl functionality onto polymer chains. The pyridyl end-group can subsequently serve as a metal-coordination site for post-polymerization functionalization, a strategy employed in the synthesis of telechelic polymers and polymer-supported catalysts.

Ligand for Transition Metal Catalysis

The 4-pyridylsulfanyl moiety provides a sterically accessible pyridyl nitrogen for transition metal coordination, a feature absent in non-heteroaromatic diaryl sulfide analogs . This structural attribute supports applications in homogeneous catalysis where the compound may serve as a monodentate N-donor ligand or as a building block for bidentate N,S-chelating systems. Class-level evidence from pyridylthio-containing compound libraries indicates that the 4-pyridyl isomer exhibits favorable binding geometry and reduced steric hindrance compared to 2-pyridylthio isomers [2], making 4-(pyridin-4-ylsulfanyl)phenol a rationally preferable scaffold for metal complex synthesis. The phenolic OH provides an orthogonal functional handle for further derivatization (e.g., esterification, etherification) without disrupting the metal-binding site.

Application
Selection Property
Validation Focus
High-purity intermediate synthesis
HPLC-verified purity tier (99%)
Impurity profiling & batch-to-batch consistency
End-capping in step-growth polymerization
Monofunctional phenol (1 –OH)
Molecular weight control & terminal group identity
Ligand for transition metal catalysis
Sterically accessible pyridyl N-donor
Metal complex formation & steric accessibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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